Einecs 299-153-6

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) is a regulatory database listing chemicals marketed in the EU between 1971 and 1982. EINECS chemicals are subject to regulatory evaluation under frameworks like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals), which prioritizes hazard assessment using computational methods like read-across and Quantitative Structure-Activity Relationships (QSARs) to minimize animal testing .

Properties

CAS No. |

93857-21-7 |

|---|---|

Molecular Formula |

C16H19N3O4 |

Molecular Weight |

317.34 g/mol |

IUPAC Name |

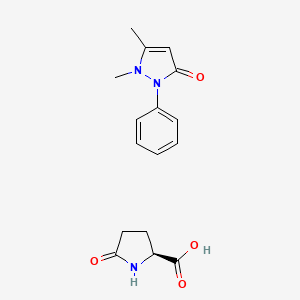

1,5-dimethyl-2-phenylpyrazol-3-one;(2S)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C11H12N2O.C5H7NO3/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10;7-4-2-1-3(6-4)5(8)9/h3-8H,1-2H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |

InChI Key |

YTWNFHOFEVWHSM-HVDRVSQOSA-N |

Isomeric SMILES |

CC1=CC(=O)N(N1C)C2=CC=CC=C2.C1CC(=O)N[C@@H]1C(=O)O |

Canonical SMILES |

CC1=CC(=O)N(N1C)C2=CC=CC=C2.C1CC(=O)NC1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts.

Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired yield and purity of the compound.

Chemical Reactions Analysis

Einecs 299-153-6 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur in the presence of halogens or other substituents, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substituents: Halogens, alkyl groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Einecs 299-153-6 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is utilized in biological studies to understand its effects on different biological systems.

Medicine: Research is conducted to explore its potential therapeutic applications and effects on human health.

Industry: this compound is used in the production of various industrial products, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of Einecs 299-153-6 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical reactions. These interactions can result in various physiological and pharmacological effects, depending on the context of its use.

Comparison with Similar Compounds

Structural Similarity and Read-Across Predictions

A key strategy for evaluating EINECS chemicals involves comparing their structural and physicochemical properties to well-characterized analogs. Studies demonstrate that Tanimoto similarity scores (based on PubChem 2D fingerprints) are critical for identifying analogs. Compounds with ≥70% similarity are considered valid for read-across predictions, enabling extrapolation of toxicological or environmental data .

Table 1: Coverage of EINECS Chemicals via Read-Across

| Metric | Value | Source |

|---|---|---|

| Labeled compounds (REACH Annex VI) | 1,387 | |

| Covered EINECS compounds | 33,000 | |

| Similarity threshold | Tanimoto ≥70% |

This approach leverages the "network effect," where a small subset of labeled compounds (e.g., REACH Annex VI substances) provides coverage for thousands of untested EINECS entries. For instance, 1,387 labeled chemicals achieved 100% coverage of 33,000 EINECS compounds, highlighting the efficiency of similarity-based methods .

QSAR Models for Hazard Prediction

QSAR models are widely used to predict acute toxicity and environmental hazards. These models rely on molecular descriptors (e.g., log Kow, hydrophobicity) and structural fingerprints. For example:

- Substituted mononitrobenzenes: QSAR models were developed to predict toxicity across five organisms, validated using OECD guidelines .

- Chlorinated alkanes and organothiophosphates: Toxicity to fish and daphnids was predicted using in vitro and in silico data, achieving high accuracy .

Table 2: QSAR Applicability for EINECS Chemical Classes

| Chemical Class | Organism Tested | Model Inputs | Coverage of EINECS (%) |

|---|---|---|---|

| Substituted mononitrobenzenes | Fish, algae, etc. | log Kow, structural features | 0.7% |

| Chlorinated alkanes | Fish | In vitro toxicity data | 0.5% |

| Organothiophosphates | Daphnids, fish | Interspecies QSARs | 0.3% |

While these models cover only 0.7% of EINECS chemicals, 54% of the inventory can theoretically be grouped into classes amenable to QSAR analysis .

Limitations and Validation

- Similarity thresholds : A 70% Tanimoto score may exclude functionally relevant analogs with lower structural overlap .

- Data gaps : Many EINECS chemicals lack sufficient experimental data for model training, necessitating conservative predictions .

- Validation metrics : ROC curve analysis (AUC >0.7) is commonly used to assess predictive accuracy, as seen in toxicological studies .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing EINECS 299-153-6, and how should researchers validate structural assignments?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) to identify functional groups and carbon frameworks. Cross-validate with Fourier-transform infrared spectroscopy (FT-IR) for bond vibrations and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For crystalline samples, single-crystal X-ray diffraction provides unambiguous structural proof. Always compare spectral data with literature values for known analogs and document discrepancies in chemical shift/peak intensity .

Q. How can researchers optimize synthesis protocols for this compound to improve yield and purity?

- Methodological Answer : Conduct reaction parameter screening (temperature, solvent, catalyst loading) using design of experiments (DoE) to identify critical factors. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purify via recrystallization or column chromatography, and validate purity using melting point analysis and differential scanning calorimetry (DSC). Report yields as averages of triplicate trials with standard deviations .

Q. What are the best practices for determining the stability of this compound under varying storage conditions?

- Methodological Answer : Perform accelerated stability studies under controlled humidity, temperature, and light exposure (ICH Q1A guidelines). Analyze degradation products using LC-MS and compare with fresh samples. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Document changes in physical appearance, pH (if applicable), and assay potency .

Advanced Research Questions

Q. How should researchers address contradictions between experimental data and literature-reported properties of this compound?

- Methodological Answer : Systematically re-evaluate experimental conditions (e.g., solvent purity, instrumentation calibration). Perform replicate studies and apply statistical tests (e.g., t-tests, ANOVA) to assess significance of discrepancies. Cross-reference synthetic routes or analytical methods with original literature to identify procedural divergences. If unresolved, propose hypotheses (e.g., polymorphic forms, stereochemical variations) for further investigation .

Q. What computational approaches can complement experimental studies of this compound’s reactivity or mechanism of action?

- Methodological Answer : Employ density functional theory (DFT) to model reaction pathways or intermolecular interactions. Validate predictions with experimental kinetics (e.g., Eyring plots) or spectroscopic data (e.g., UV-Vis for charge-transfer complexes). Use molecular docking simulations if the compound has biological targets, and correlate binding affinity with in vitro assays .

Q. How can researchers design experiments to differentiate between kinetic vs. thermodynamic control in reactions involving this compound?

- Methodological Answer : Vary reaction time and temperature to isolate intermediates (kinetic control) or equilibrium products (thermodynamic control). Monitor via in situ techniques like ReactIR or quench-and-analyze methods. Plot free energy diagrams using computational tools and compare with experimental activation parameters. Use phase diagrams for polymorphic systems .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response or structure-activity relationships (SAR) involving this compound?

- Methodological Answer : For dose-response, use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. For SAR, apply multivariate analysis (e.g., principal component analysis or partial least squares regression) to correlate structural descriptors with activity. Report confidence intervals and validate models with external datasets .

Q. How should researchers handle outlier data points in studies of this compound’s physicochemical properties?

- Methodological Answer : Apply Grubbs’ test or Dixon’s Q-test to identify outliers. Investigate root causes (e.g., instrument error, sample contamination). If justified, exclude outliers with explicit rationale. For critical datasets (e.g., regulatory submissions), repeat experiments to confirm reproducibility .

Tables for Key Methodological Reference

Guidance for Academic Rigor

- Literature Review : Use databases like SciFinder or Reaxys to compile all known properties and synthetic routes. Highlight gaps (e.g., unexplored derivatives, unverified bioactivity) as research opportunities .

- Ethical Reporting : Disclose conflicts of interest, funding sources, and data availability per FAIR principles. Use institutional repositories for raw data .

- Peer Review Preparation : Anticipate critiques on mechanistic assumptions or statistical power. Preemptively address limitations in the discussion section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.